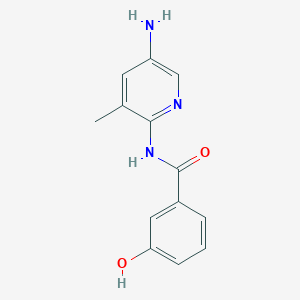
N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide: is a compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with an amino group and a methyl group, as well as a benzamide moiety with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-amino-3-methylpyridine, is synthesized through various methods, including the reaction of 3-methylpyridine with nitrous acid followed by reduction.
Coupling with Benzoyl Chloride: The 5-amino-3-methylpyridine is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the corresponding benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various reduced forms, such as the corresponding amine or hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl group, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Ethers or esters.
科学研究应用
N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the interactions of heterocyclic amines with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes or modulate receptors in the central nervous system.
相似化合物的比较
N-(5-Amino-2-methylpyridin-3-yl)-3-hydroxybenzamide: Similar structure but with different substitution pattern on the pyridine ring.
N-(5-Amino-3-methylpyridin-2-yl)-4-hydroxybenzamide: Similar structure but with the hydroxyl group at a different position on the benzamide ring.
N-(5-Amino-3-methylpyridin-2-yl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a hydroxyl group on the pyridine and benzamide rings allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
N-(5-amino-3-methylpyridin-2-yl)-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-5-10(14)7-15-12(8)16-13(18)9-3-2-4-11(17)6-9/h2-7,17H,14H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHOUSUQAVWQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














